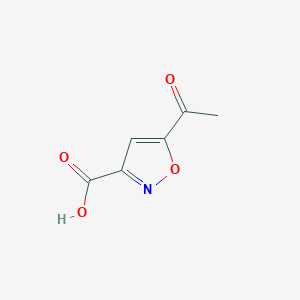

5-Acetylisoxazole-3-carboxylic acid

説明

Significance of Isoxazole-Based Scaffolds in Modern Chemistry

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions within the ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceutical drugs. The unique electronic and structural features of the isoxazole (B147169) ring, including its dipole moment and ability to participate in various non-covalent interactions, make it a valuable component in the design of molecules that can effectively bind to biological targets. nih.govnih.gov

The versatility of the isoxazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.org The ability to readily functionalize the isoxazole ring allows chemists to fine-tune the pharmacological properties of these compounds, leading to the development of derivatives with enhanced potency and selectivity. rsc.org Furthermore, isoxazole-based structures are not only integral to drug discovery but also find applications in materials science, such as in the development of liquid crystals. nih.govresearchgate.net The continuous exploration of new synthetic methodologies, including green chemistry approaches and metal-free syntheses, further expands the accessibility and diversity of isoxazole derivatives for various scientific applications. nih.govrsc.org

Rationale for Comprehensive Research on 5-Acetylisoxazole-3-carboxylic acid

While the broader class of isoxazoles is well-studied, specific derivatives such as this compound warrant focused investigation due to their unique combination of functional groups. The presence of both a carboxylic acid and an acetyl group on the isoxazole core provides multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, while the acetyl group offers a handle for reactions such as aldol (B89426) condensations or the formation of hydrazones and other derivatives.

This structural versatility makes this compound a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, isoxazole-3-carboxylic acid derivatives have been investigated as inhibitors of various enzymes. Research into related compounds, such as 5-phenylisoxazole-3-carboxylic acid derivatives, has shown their potential as xanthine (B1682287) oxidase inhibitors. nih.gov Similarly, 5-methylisoxazole-3-carboxylic acid has been identified as a reactant for preparing kinase inhibitors. sigmaaldrich.comsigmaaldrich.com Given these precedents, it is reasonable to hypothesize that this compound could serve as a scaffold for the development of new enzyme inhibitors or other biologically active agents.

Scope and Research Objectives

The primary objective of research into this compound is to thoroughly characterize its chemical properties and explore its synthetic utility. This includes developing efficient and scalable synthetic routes to the compound itself. A key goal is to investigate its reactivity at the carboxylic acid and acetyl functional groups to create a diverse library of derivatives.

A significant part of the research focuses on evaluating the biological activities of these newly synthesized compounds. This involves screening them against various biological targets, such as enzymes and receptors, to identify potential lead compounds for drug discovery programs. The structure-activity relationships (SAR) of these derivatives are then studied to understand how different chemical modifications influence their biological effects. This knowledge is crucial for the rational design of more potent and selective molecules. Ultimately, the comprehensive study of this compound and its derivatives aims to unlock their full potential as valuable tools in both chemical synthesis and the development of new therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-acetyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c1-3(8)5-2-4(6(9)10)7-11-5/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFNHNJYQWTXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591396 | |

| Record name | 5-Acetyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145441-17-4 | |

| Record name | 5-Acetyl-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145441-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Acetylisoxazole 3 Carboxylic Acid and Its Precursors

Direct Synthesis Pathways to 5-Acetylisoxazole-3-carboxylic acid

Direct synthesis typically involves the final deprotection step of a precursor molecule that already contains the complete carbon skeleton of the target compound.

Hydrolytic Transformations from Ester Analogues

A common and straightforward method for the synthesis of this compound is the hydrolysis of its corresponding ester, such as ethyl 5-acetylisoxazole-3-carboxylate uni.lu. This transformation can be achieved under either acidic or basic conditions. The ester group at the C3 position of the isoxazole (B147169) ring is converted to a carboxylic acid through this process.

Acid-catalyzed hydrolysis often involves heating the ester in the presence of a strong mineral acid like sulfuric acid or a mixture of acids google.com. For instance, the hydrolysis of a related compound, ethyl-5-methylisoxazole-4-carboxylate, has been effectively carried out using 60% aqueous sulfuric acid, which significantly reduces reaction time compared to other acid mixtures google.com. Base-catalyzed hydrolysis, or saponification, is typically performed using an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH) in a mixture of solvents like methanol and water rsc.org. The choice of hydrolytic conditions can be crucial for optimizing the yield and minimizing the formation of by-products google.com.

| Precursor | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ethyl-5-methylisoxazole-4-carboxylate | 60% aq. H₂SO₄, 80°-88°C | 3.5 hours | High | google.com |

| Ethyl-5-methylisoxazole-4-carboxylate | Acetic acid:HCl (2:1) | 9 hours | Lower | google.com |

| Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate-derived isoxazole | LiOH, Methanol | 3 hours (at RT) | 91.2% | rsc.org |

Strategic Approaches for Isoxazole Ring Formation and Functionalization

The construction of the isoxazole ring itself is a key aspect of synthesizing the target molecule and its precursors. Various methods exist for forming the heterocyclic core with the desired substitution pattern.

Isoxazole Ring Construction Methods

The formation of the isoxazole ring can be achieved through several reliable cyclization strategies.

1,3-Dipolar Cycloaddition Reactions Involving Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (typically an alkyne or alkene) is one of the most versatile and widely used methods for synthesizing isoxazoles nih.govnih.gov. To synthesize the ester precursor of this compound, this reaction would involve the cycloaddition of a nitrile oxide bearing an ester group with an alkyne possessing an acetyl group.

Specifically, the reaction would proceed between a nitrile oxide generated from ethyl nitroacetate (B1208598) and the dipolarophile 3-butyn-2-one. Nitrile oxides are highly reactive and are typically generated in situ from precursors such as α-nitroesters, hydroximoyl halides, or by the oxidation of aldoximes nih.govresearchgate.netorganic-chemistry.org. The reaction is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole product nih.govnih.gov.

| Nitrile Oxide Precursor | Reagent/Condition | Description | Reference |

|---|---|---|---|

| Aldoxime | Oxidizing agents (e.g., Sodium hypochlorite) | Oxidation of an aldoxime generates the corresponding nitrile oxide for immediate cycloaddition. | nih.gov |

| Primary Nitro Compound | Dehydrating agent (e.g., Phenyl isocyanate) or Base | Dehydration of a primary nitro compound forms the nitrile oxide. | researchgate.netmdpi.com |

| Hydroximoyl Halide | Base (e.g., Triethylamine) | Dehydrohalogenation of a hydroximoyl halide provides the nitrile oxide. | nih.gov |

Base-Catalyzed Condensation of Activated Primary Nitro Compounds with Dipolarophiles

A specific and efficient variant of the 1,3-dipolar cycloaddition involves the base-catalyzed condensation of an activated primary nitro compound with a dipolarophile nih.govmdpi.comunifi.it. In this approach, the base facilitates the in situ formation of the nitrile oxide from the nitro compound, which then undergoes cycloaddition.

For the synthesis of ethyl 5-acetylisoxazole-3-carboxylate, ethyl nitroacetate serves as the activated primary nitro compound. In the presence of an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or a simple inorganic base like sodium hydroxide, ethyl nitroacetate is dehydrated to form the corresponding nitrile oxide organic-chemistry.orgmdpi.com. This intermediate is immediately trapped by the dipolarophile, 3-butyn-2-one, to yield the desired 3,5-disubstituted isoxazole ester mdpi.com. Conducting the reaction in water has been shown to be an efficient and environmentally benign approach nih.govmdpi.com.

Reactions Utilizing Hydroxylamine (B1172632) Hydrochloride

A classical and effective method for constructing the isoxazole ring is the condensation reaction of hydroxylamine or its salts, such as hydroxylamine hydrochloride, with a 1,3-dicarbonyl compound biolmolchem.commdpi.com. The regioselectivity of this reaction is a key consideration, as unsymmetrical 1,3-dicarbonyls can potentially lead to a mixture of isomeric isoxazoles nih.gov.

To obtain the specific substitution pattern of 5-acetyl-3-carboxy, a suitable 1,3-dicarbonyl precursor is required. The reaction of methyl 2,4-dioxopentanoate with hydroxylamine hydrochloride in methanol provides a direct route to methyl 5-acetylisoxazole-3-carboxylate in high yield rsc.org. The reaction proceeds through the initial formation of an oxime at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. The greater electrophilicity of the ketone carbonyl compared to the ester carbonyl in the precursor generally directs the initial attack of hydroxylamine, leading to the desired regioisomer nih.gov.

Stereoselective and Regioselective Considerations in Ring Formation

The synthesis of the 3,5-disubstituted isoxazole ring, the core of this compound, is predominantly achieved through two main pathways: the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. The regioselectivity of these reactions is a critical factor, determining the final substitution pattern of the isoxazole ring.

In the context of 1,3-dipolar cycloaddition, the reaction between a nitrile oxide and a terminal alkyne can theoretically yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. However, the reaction is highly regioselective, and the formation of the 3,5-disubstituted isomer is overwhelmingly favored. This selectivity is governed by both steric and electronic factors, as explained by the Frontier Molecular Orbital (FMO) theory. Generally, the reaction proceeds through a reverse electron demand pathway where the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (the nitrile oxide). This interaction favors the formation of the 3,5-disubstituted product. The use of copper(I) catalysts in these "click chemistry" approaches further enhances this regioselectivity, often leading to the exclusive formation of a single regioisomer.

The second major route, the condensation of a 1,3-dicarbonyl compound with hydroxylamine, also presents regiochemical challenges. An unsymmetrical 1,3-dicarbonyl precursor can lead to a mixture of two isomeric isoxazoles. The regiochemical outcome is dependent on the reaction conditions, particularly the pH. The initial step involves the formation of a mono-oxime at one of the carbonyl groups. The more electrophilic (less sterically hindered) carbonyl group typically reacts first. Subsequent intramolecular cyclization and dehydration yield the isoxazole ring. By carefully controlling the pH and reaction conditions, it is possible to direct the initial oximation to a specific carbonyl group, thus achieving a high degree of regioselectivity. For instance, reactions under acidic conditions may favor one isomer, while basic conditions may favor the other.

Synthetic Routes to 5-Acetylisoxazole-3-carboxylate Precursors (e.g., Ethyl 5-acetylisoxazole-3-carboxylate)

The ester derivative, ethyl 5-acetylisoxazole-3-carboxylate, is a key precursor to the carboxylic acid. Its synthesis is a crucial step and can be accomplished through several strategic routes.

Approaches from Butynone and Chlorohydroxyiminoacetates

A primary and highly regioselective method for constructing the 3,5-disubstituted isoxazole ring is the 1,3-dipolar cycloaddition reaction. This approach can be directly applied to the synthesis of ethyl 5-acetylisoxazole-3-carboxylate. The reaction involves the in situ generation of a nitrile oxide from a hydroximoyl chloride, which then reacts with a terminal alkyne.

In this specific synthesis, the reactants are 3-butyn-2-one (butynone) and ethyl 2-chloro-2-(hydroxyimino)acetate (a chlorohydroxyiminoacetate). The ethyl 2-chloro-2-(hydroxyimino)acetate serves as the precursor to the nitrile oxide, ethyl 2-cyano-2-oxoacetate N-oxide. This highly reactive intermediate is generated in the presence of a base, such as triethylamine. The nitrile oxide then undergoes a [3+2] cycloaddition with butynone. The regioselectivity of this addition overwhelmingly favors the formation of the 5-acetyl-3-ethoxycarbonyl substituted isoxazole, consistent with FMO theory predictions for terminal alkynes.

| Reactant 1 | Reactant 2 | Base | Product |

| 3-Butyn-2-one | Ethyl 2-chloro-2-(hydroxyimino)acetate | Triethylamine | Ethyl 5-acetylisoxazole-3-carboxylate |

This method is advantageous due to its high regioselectivity and the ready availability of the starting materials.

Methods from Methylketones and Dimethyl Oxalate

An alternative strategy involves the condensation of a methylketone with dimethyl oxalate (or diethyl oxalate) followed by cyclization with hydroxylamine. This method builds the isoxazole ring from a 1,3-dicarbonyl equivalent precursor.

One documented approach involves the cyclization of oxime dianions with diethyl oxalate. In this method, the oxime of a methylketone (such as acetone oxime) is treated with two equivalents of a strong base, like n-butyllithium, to form a 1,4-dianion. This dianion then acts as a nucleophile, reacting with diethyl oxalate. The initial product is a 4,5-dihydro-5-hydroxyisoxazole-5-carboxylate, which is subsequently transformed into the aromatic isoxazole-5-carboxylate through acid-mediated dehydration.

Another related synthesis starts with the condensation of a methylketone (e.g., acetophenone) with diethyl oxalate in the presence of a base like sodium ethoxide. This reaction forms a 1,3-dicarbonyl compound (a dioxo-butanoate). This intermediate is then reacted with hydroxylamine hydrochloride in a refluxing ethanol solution, which leads to the formation of the isoxazole-linked ester in good yield.

| Starting Material 1 | Starting Material 2 | Key Reagents | Intermediate | Final Product |

| Acetone Oxime | Diethyl Oxalate | n-Butyllithium, Acid | 4,5-Dihydro-5-hydroxyisoxazole-5-carboxylate | Isoxazole-5-carboxylate |

| Acetophenone | Diethyl Oxalate | Sodium Ethoxide, Hydroxylamine HCl | 2,4-Dioxo-4-phenylbutanoate | Phenyl-substituted isoxazole ester |

Derivatization Strategies for the Acetyl and Carboxylic Acid Moieties

The acetyl and carboxylic acid groups on the this compound scaffold offer sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Functionalization at the Isoxazole 5-Position (e.g., Fluorination, Benzoyloxymethylation)

The acetyl group at the 5-position is a key site for derivatization. One important transformation is deoxofluorination, which converts the carbonyl group into a difluoroethyl group. A study has detailed the synthesis of ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate from ethyl 5-acetylisoxazole-3-carboxylate. nih.gov The reaction is carried out by dissolving the starting material in dichloromethane and treating it with morpholinosulfur trifluoride (Morph-DAST). nih.gov The reaction mixture is stirred at room temperature for an extended period (e.g., one week) to achieve a high yield (83%) of the desired difluorinated product. nih.gov

| Starting Material | Reagent | Product | Yield |

| Ethyl 5-acetylisoxazole-3-carboxylate | Morpholinosulfur trifluoride | Ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate | 83% |

Another functionalization strategy involves using a protected propargyl alcohol as a synthetic equivalent for butynone in the initial cycloaddition. For instance, propargyl benzoate (B1203000) can be reacted with ethyl nitroacetate in the presence of sodium hydroxide in an aqueous medium. chemicalbook.com This reaction yields ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. chemicalbook.com The benzoyloxymethyl group can be considered a masked hydroxymethyl or methyl group, as the benzoate can be subsequently removed or transformed. This approach demonstrates the versatility of the cycloaddition reaction in introducing functionalized side chains at the 5-position. chemicalbook.comorganic-chemistry.org

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of isoxazole derivatives, advanced techniques such as microwave-assisted synthesis and one-pot reactions are increasingly employed.

Microwave irradiation has been shown to significantly accelerate the rate of isoxazole synthesis, particularly in 1,3-dipolar cycloaddition reactions. enamine.net Reactions that might take several hours or even days under conventional heating can often be completed in a matter of minutes with microwave assistance. researchgate.net This rapid heating not only reduces reaction times but can also minimize the formation of side products, leading to higher yields and cleaner reaction profiles. enamine.netresearchgate.net For example, a microwave-assisted, one-pot, three-component reaction involving an acid chloride, a terminal alkyne, and a hydroximinoyl chloride has been developed to produce 3,4,5-substituted isoxazoles with high efficiency and regioselectivity. enamine.net

One-pot, multi-component reactions (MCRs) represent another significant advancement. These reactions combine several synthetic steps into a single operation without the need for isolating intermediates. This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. The synthesis of isoxazoles is well-suited to MCR strategies. For instance, a one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles has been developed from readily available α,β-unsaturated aldehydes or ketones.

Optimization of reaction conditions is crucial for maximizing yield and purity. This involves systematically varying parameters such as the choice of solvent, base, catalyst, temperature, and reaction time. For the synthesis of 3,4,5-trisubstituted isoxazoles from nitrile oxides and 1,3-dicarbonyl compounds, studies have shown that conducting the reaction in water with a suitable base can lead to rapid and clean product formation at room temperature. The optimization of these conditions allows for control over selectivity and circumvents competing side reactions.

Catalytic Systems in Isoxazole Synthesis (e.g., NaOH, Palladium)

The formation of the isoxazole scaffold relies on carefully selected catalytic systems that facilitate the key bond-forming reactions. Both basic catalysts and transition-metal catalysts play crucial roles in the synthesis of isoxazole precursors and the final cyclization steps.

Base Catalysis (e.g., NaOH): Sodium hydroxide (NaOH) is frequently employed in the synthesis of chalcones, which serve as important precursors for certain isoxazole derivatives. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, produces α,β-unsaturated carbonyl compounds. researchgate.netabap.co.in These chalcones can then react with hydroxylamine hydrochloride to form the isoxazole ring. The base facilitates the deprotonation of the ketone, enabling the nucleophilic attack on the aldehyde.

Palladium Catalysis: Palladium catalysts are instrumental in modern organic synthesis for their ability to mediate carbon-carbon bond formation, offering pathways to complex isoxazole structures. researchgate.net Palladium-catalyzed reactions such as the Sonogashira and Suzuki couplings are used to synthesize functionalized alkynes or to attach aryl groups to the isoxazole core, which are essential precursors for compounds like this compound. nih.govmdpi.com For instance, a Sonogashira coupling can link an acid chloride with a terminal alkyne, which is a key step in a one-pot, three-component reaction to form the isoxazole ring. nih.gov This auto-tandem catalysis approach, where palladium facilitates multiple distinct mechanistic steps like a Heck reaction and a rearrangement, showcases its versatility. nih.gov

| Catalyst Type | Example | Role in Synthesis | Reaction Type |

| Base Catalyst | Sodium Hydroxide (NaOH) | Formation of chalcone precursors | Claisen-Schmidt Condensation |

| Transition Metal | Palladium (Pd) | C-C bond formation for precursor synthesis | Sonogashira Coupling, Suzuki Coupling, Heck Reaction |

| Transition Metal | Copper (Cu), Ruthenium (Ru) | Catalyzing [3+2] cycloaddition reactions | 1,3-Dipolar Cycloaddition |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. abap.co.in The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating methods. researchgate.netorganic-chemistry.org

In the context of isoxazole synthesis, microwave protocols have been successfully applied to various reaction types. For the synthesis of 3,4,5-trisubstituted isoxazoles, a microwave-assisted one-pot method involving a three-component Sonogashira coupling-cycloaddition sequence reduced the reaction time from several days to just 30 minutes, while also minimizing the formation of unwanted byproducts. organic-chemistry.org Similarly, the reaction of chalcones with hydroxylamine hydrochloride to form isoxazoles, which typically requires 6-8 hours of conventional heating, can be completed in 6-10 minutes under microwave irradiation, with a notable increase in product yield. researchgate.net

The efficiency of these protocols is often dependent on the chosen solvent and the microwave power level. For example, the synthesis of 5-phenyl oxazole was optimized using 350 W of microwave power for 8 minutes in an isopropanol medium, achieving a 96% yield. nih.gov

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 5-(phenyl)-3-phenylisoxazole | Conventional Heating | 6-8 hours | 58-69% |

| Microwave Irradiation | 6-10 minutes | 67-82% | |

| 5-(4-chlorophenyl)-3-phenylisoxazole | Conventional Heating | 6-8 hours | 62% |

| Microwave Irradiation | 8 minutes | 75% |

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is a critical aspect of synthesizing this compound to maximize yield and ensure high purity. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, reaction time, and the nature and concentration of catalysts and reagents.

A notable example of optimization is found in the synthesis of a related compound, 5-methylisoxazole-4-carboxylic acid. In one process, the hydrolysis of the precursor ester, ethyl-5-methylisoxazole-4-carboxylate, was significantly improved by using 60% aqueous sulfuric acid instead of a mixture of acetic acid and hydrochloric acid. This change reduced the reaction time from 9 hours to 3.5 hours and led to a much higher yield. google.com The prolonged exposure to acidic conditions at reflux was identified as a source of by-product formation, which was mitigated by the shorter reaction time. google.com

Furthermore, the purity of the final product was enhanced through the development of a novel crystallizing solvent system. Using a mixture of 2% acetic acid in toluene for crystallization reduced the level of a key impurity from 2.2% to just 0.1%. google.com This demonstrates that post-reaction purification steps are as crucial as the reaction conditions themselves. The control of base concentration has also been shown to be a determining factor in reaction outcomes, selectively yielding different heterocyclic products under otherwise identical conditions. nih.gov

| Parameter | Previous Method | Optimized Method | Outcome |

|---|---|---|---|

| Hydrolyzing Agent | Acetic Acid:HCl (2:1) | 60% Aqueous H₂SO₄ | Higher Yield |

| Reaction Time | 9 hours | 3.5 hours | Reduced By-product Formation |

| Crystallization Solvent | Toluene | 2% Acetic Acid in Toluene | Impurity reduced to 0.1% |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position of the isoxazole ring is a primary site for derivatization through classical condensation reactions.

The conversion of this compound to its corresponding esters is a fundamental transformation. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The ethyl ester, ethyl 5-acetylisoxazole-3-carboxylate, is a commonly synthesized derivative. uni.lu The general reaction involves heating the carboxylic acid with ethanol and a catalytic amount of strong acid.

Table 1: Fischer Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 5-acetylisoxazole-3-carboxylate |

Other esterification methods can also be employed, particularly under milder conditions. These include using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base. organic-chemistry.org

The synthesis of carboxamides from this compound provides access to a class of compounds with significant potential in medicinal chemistry. The direct reaction of the carboxylic acid with an amine is generally inefficient and requires activation of the carboxyl group.

A common strategy involves a two-step process. First, the carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-acetylisoxazole-3-carbonyl chloride is then reacted with a primary or secondary amine to yield the desired carboxamide derivative. This method has been successfully applied to the closely related 5-methylisoxazole-3-carboxylic acid to produce a variety of N-substituted carboxamides. researchgate.net

Table 2: Synthesis of 5-Acetylisoxazole-3-carboxamides via Acyl Chloride

| Step | Reactants | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Thionyl Chloride (SOCl₂) | 5-Acetylisoxazole-3-carbonyl chloride |

Alternatively, direct coupling methods using peptide coupling reagents can be utilized. For instance, reacting the carboxylic acid with an aniline derivative in the presence of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or EDCI, along with a catalyst such as 4-dimethylaminopyridine (DMAP), can afford the corresponding carboxamides under mild conditions. nih.gov

Transformations of the Isoxazole Heterocycle

The isoxazole ring, while aromatic, is susceptible to transformations that involve cleavage of the weak N-O bond, providing a pathway to open-chain compounds or precursors for constructing other heterocyclic systems.

The reductive cleavage of the N-O bond in the isoxazole ring is a well-established transformation that typically yields β-aminoenones. rsc.org This reaction is often facilitated by catalytic hydrogenation using palladium on carbon (Pd/C).

A study on ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate demonstrated that hydrogenation over Pd/C leads to a domino reaction. The initial step is hydrogenolysis of the substituent at the C5 position, followed by the reductive opening of the isoxazole ring to afford an ethyl (Z)-2-amino-4-oxo-2-pentanoate derivative. mdpi.com A similar process is expected for derivatives of this compound, where the isoxazole ring would open to form a 1,3-dicarbonyl compound precursor. The acetyl and ester groups would remain as part of the resulting acyclic β-amino ketoester.

Other reagents known to effect the reductive ring opening of isoxazoles include molybdenum hexacarbonyl (Mo(CO)₆) with water and samarium(II) iodide (SmI₂).

This compound and its derivatives are key precursors for the synthesis of fused heterocyclic systems, which are of significant interest in pharmaceutical research. The strategy typically involves converting the initial isoxazole into a derivative containing vicinal amino and carbonyl (or carboxyl) functionalities, which can then undergo intramolecular cyclization or condensation with another reagent.

Isoxazolo[4,5-d]pyrimidines: The synthesis of this fused system often begins with a 4-amino-5-acylisoxazole derivative. nih.gov For example, 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide has been used to prepare a series of isoxazolo[4,5-d]pyrimidinones. nih.gov A plausible synthetic route starting from this compound would involve nitration at the C4 position, followed by reduction of the nitro group to an amine, and subsequent cyclocondensation with a suitable one-carbon synthon (e.g., formamide or triethyl orthoformate) to construct the pyrimidine ring.

Isoxazolo[4,5-b]pyridines: The construction of the isoxazolo[4,5-b]pyridine core can be achieved by annulating a pyridine ring onto a functionalized isoxazole. bohrium.comnih.govresearchgate.net One common method is the Friedländer annulation, which involves the reaction of a 4-amino-5-acylisoxazole with a compound containing an active methylene group (e.g., a ketone or 1,3-dicarbonyl compound). nih.govbeilstein-journals.org Therefore, conversion of this compound to a 4-amino-5-acetylisoxazole derivative would provide the necessary precursor for this cyclocondensation reaction.

Modifications at the Acetyl Group

The acetyl group at the C5 position of the isoxazole ring provides another reactive handle for derivatization. The methyl group of the acetyl moiety is acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions.

For instance, the acetyl group can undergo condensation with aldehydes, such as in the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones). It can also react with dicarbonyl compounds or their equivalents. While specific examples starting from this compound are not extensively documented, the reactivity is analogous to that of other acetyl-substituted heterocycles. Such condensation reactions expand the molecular complexity and provide intermediates for further cyclization reactions, for example, to form other heterocyclic rings like pyrimidines or pyrazoles.

Furthermore, the carbonyl of the acetyl group can undergo standard transformations, such as reduction to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), or conversion to an oxime upon reaction with hydroxylamine.

Advanced Applications in Medicinal Chemistry and Chemical Biology

Enzyme Inhibition and Modulation Studies

The therapeutic potential of isoxazole (B147169) derivatives often stems from their ability to interact with and inhibit enzymes involved in disease processes. nih.govrsc.org This section delves into the specific enzyme inhibition and modulation studies pertinent to the 5-Acetylisoxazole-3-carboxylic acid scaffold.

Currently, there is no publicly available scientific literature detailing the direct inhibition of bacterial Serine Acetyltransferase (StSAT) by this compound. Research into the inhibitory activity of isoxazole-containing compounds against this specific bacterial enzyme target remains an area for future investigation.

While specific studies on this compound are not available, research has shown that the closely related compound, 5-Methylisoxazole-3-carboxylic acid, is a potent inhibitor of the monoamine oxidase (MAO) enzyme. nih.gov MAO enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. nih.gov The inhibitory potential of 5-Methylisoxazole-3-carboxylic acid suggests that other small 5-substituted isoxazole-3-carboxylic acids could also exhibit similar activities, warranting further investigation into the acetyl derivative. nih.gov

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a primary approach for treating gout and hyperuricemia. nih.gov Although no studies have been published on the direct effects of this compound on XO, numerous derivatives of 5-substituted isoxazole-3-carboxylic acid have demonstrated significant inhibitory activity.

For instance, a series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and showed potent XO inhibition, with most compounds having IC₅₀ values in the micromolar to submicromolar range. nih.gov More recently, a novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and evaluated as XO inhibitors. nih.gov One compound from this series, compound 6c , displayed an IC₅₀ value of 0.13 μM, which is 22-fold more potent than the established drug allopurinol (B61711) (IC₅₀ = 2.93 μM). nih.gov

| Compound Class | Specific Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Compound 6c | Xanthine Oxidase | 0.13 | nih.gov |

| - | Allopurinol (Reference) | Xanthine Oxidase | 2.93 | nih.gov |

These findings underscore the potential of the 5-substituted isoxazole-3-carboxylic acid scaffold as a platform for developing novel xanthine oxidase inhibitors. nih.govnih.gov

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory drug development to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov While research on this compound is absent, studies on other isoxazole derivatives have shown selective COX-2 inhibitory activity. For example, a series of isoxazole-containing dihydropyrimidinones were evaluated, with several compounds showing high selectivity and potency for COX-2 over COX-1. nih.gov The most potent compound in that study, C6 , had a COX-2 IC₅₀ value of 0.55 µM. nih.gov The anti-inflammatory properties of isoxazole derivatives are a well-documented area of their biological activity. nih.govnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| C5 | COX-2 | 0.85 ± 0.04 | 41.82 | nih.gov |

| C6 | COX-2 | 0.55 ± 0.03 | 61.73 | nih.gov |

5-Lipoxygenase (5-LO) is another crucial enzyme in the inflammatory cascade, responsible for the biosynthesis of leukotrienes. nih.govmdpi.com Dual inhibition of both COX and 5-LO pathways is an attractive strategy for developing anti-inflammatory agents with a broader mechanism of action.

Specific data on this compound's 5-LO inhibitory activity is not available. However, research into related structures provides valuable insights. A study on 4,5-diaryl-isoxazole-3-carboxylic acids identified potent inhibitors of cellular 5-LO product synthesis. nih.gov Two compounds, 39 and 40 , potently inhibited the synthesis with IC₅₀ values of 0.24 μM each, likely by targeting the 5-lipoxygenase-activating protein (FLAP). nih.gov This indicates that the isoxazole-3-carboxylic acid skeleton is a promising framework for developing inhibitors of the 5-LO pathway. nih.govnih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

| Compound 39 | Cellular 5-LO product synthesis | 0.24 | nih.gov |

| Compound 40 | Cellular 5-LO product synthesis | 0.24 | nih.gov |

Understanding how these molecules bind to their enzyme targets is crucial for designing more potent and selective inhibitors. Molecular docking studies on various isoxazole-3-carboxylic acid derivatives have provided insights into their binding modes.

For xanthine oxidase inhibitors, molecular modeling of a potent 5-phenylisoxazole-3-carboxylic acid derivative suggested a specific binding mode within the enzyme's active site, providing a basis for further structure-guided design. nih.gov In a study of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, docking revealed that the inhibitor could form key interactions similar to the known drug febuxostat, as well as new hydrogen bonds between the isoxazole ring's oxygen atom and the amino acid residues Ser876 and Thr1010. nih.gov

In the context of COX-2 inhibition, the carboxylate group of acidic non-steroidal anti-inflammatory drugs is known to be a critical feature for binding. nih.gov Docking studies of isoxazole-based inhibitors showed both hydrophobic and hydrophilic interactions with key residues in the COX-2 specific pocket, including Val523, Phe518, Arg513, and Ser353. nih.gov

Similarly, docking studies of 4,5-diaryl-isoxazole-3-carboxylic acids with FLAP have helped to elucidate the potential binding modes responsible for their inhibition of leukotriene biosynthesis. nih.gov These computational studies consistently highlight the importance of the isoxazole and carboxylic acid moieties in establishing specific and potent interactions within the active sites of these diverse enzyme targets.

Antimicrobial Research

The isoxazole scaffold is a key component in several clinically used antibiotics, including cloxacillin (B1194729) and oxacillin. ijcrt.orgmdpi.com Consequently, the synthesis and evaluation of novel isoxazole derivatives for antimicrobial properties remain an active area of research, driven by the urgent need for new agents to combat drug-resistant pathogens. researchgate.net

Derivatives of isoxazole-3-carboxylic acid have demonstrated significant potential as antibacterial agents. Studies have shown that this class of compounds is highly potent against both replicating and non-replicating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Certain ester derivatives of 3-isoxazolecarboxylic acid exhibit submicromolar activity against replicating Mtb and low micromolar activity in a model for non-replicating Mtb, which is a key phenotype for shortening treatment duration. nih.gov These compounds have been shown to maintain their efficacy against strains resistant to first-line drugs like isoniazid (B1672263) and rifampin. nih.gov

Hybrid molecules incorporating the isoxazole moiety have also been developed. For instance, novel isoxazole-triazole conjugates have been synthesized and tested against various bacterial strains. One such conjugate exhibited a powerful antibacterial effect against Escherichia coli and Pseudomonas aeruginosa, proving to have a bactericidal action on E. coli. mdpi.com Other research has focused on isoxazole derivatives as inhibitors of bacterial enzymes essential for survival, such as serine acetyltransferase, which is crucial for L-cysteine biosynthesis in many bacteria. nih.gov

Antibacterial Activity of Isoxazole Derivatives

| Compound/Derivative Type | Bacterial Strain | Reported Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 3-Isoxazolecarboxylic acid esters | Mycobacterium tuberculosis (replicating) | Submicromolar activity | nih.gov |

| 3-Isoxazolecarboxylic acid esters | Mycobacterium tuberculosis (non-replicating) | Low micromolar activity | nih.gov |

| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | Staphylococcus aureus | MIC >1000x lower than other derivatives tested | nih.gov |

| Isoxazole-Triazole Hybrid (7b) | Escherichia coli ATCC 25922 | Bactericidal effect, stronger than standard antibiotics | mdpi.com |

| Isoxazole-Triazole Hybrid (7b) | Pseudomonas aeruginosa | Inhibition zone of 11.25 ± 1.02 mm | mdpi.com |

| (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acid derivative (22a) | Salmonella typhimurium Serine Acetyltransferase (StSAT) | Most active inhibitor in its series | nih.gov |

The isoxazole framework is also a valuable scaffold for the development of antifungal agents. researchgate.net Research has demonstrated that derivatives of pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate possess notable antifungal properties. In one study, an isoxazole pyrazole carboxylate derivative (7ai) showed significant activity against the phytopathogenic fungus Rhizoctonia solani, with a potent EC₅₀ value of 0.37 μg/mL. nih.gov

Chalcone and dihydropyrazole derivatives containing an isoxazole ring have also been synthesized and evaluated. mdpi.com While the chalcones in this series generally showed better antibacterial potency, the dihydropyrazole derivatives exhibited tremendous antifungal activity. mdpi.com Compound 46 from this series displayed excellent antifungal activity with an IC₅₀ of 2 ± 1 µg/mL, comparable to the standard drug fluconazole. mdpi.com These findings underscore the versatility of the isoxazole scaffold in generating compounds with specific and potent antifungal effects. nih.gov

Antifungal Activity of Isoxazole Derivatives

| Compound/Derivative Type | Fungal Strain | Reported Activity (EC50/IC50/MIC) | Reference |

|---|---|---|---|

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | EC50 = 0.37 μg/mL | nih.gov |

| Isoxazole-containing Dihydropyrazole (46) | Not specified | IC50 = 2 ± 1 µg/mL | mdpi.com |

| Isoxazole-containing Chalcone (28) | Not specified | MIC = 2 µg/mL | mdpi.com |

| 4-(5′-substituted-aryl-4′,5′-dihydro-isoxazole-3′-yl-amino) phenol (B47542) (2f) | Not specified | Most potent in series | researchgate.net |

Anti-Cancer and Cytotoxicity Investigations

The isoxazole moiety is a key pharmacophore in various compounds evaluated for their anticancer properties. nih.gov Derivatives are often assessed for their ability to inhibit the growth of cancer cells (antiproliferative activity) and to induce cell death (cytotoxicity).

A series of novel enantiopure isoxazolidine (B1194047) derivatives were synthesized and evaluated for their anticancer activities against three human cancer cell lines: human breast carcinoma (MCF-7), human lung adenocarcinoma (A549), and human ovarian carcinoma (SKOV3). nih.gov The results showed that all synthesized compounds displayed significant growth inhibition. nih.gov Specifically against the A549 lung cancer cell line, compounds 2f and 2g demonstrated potent activity with IC₅₀ values of 12.1 ± 1.1 µM and 9.7 ± 0.7 µM, respectively. nih.gov Further investigation revealed that these compounds could arrest the cell cycle. Compound 2f arrested the A549 cell cycle in the G2/M phase, while compound 2g induced arrest in the G0/G1 phase, thereby inhibiting cancer cell progression. nih.gov

Other studies have explored indole-containing isoxazoles, which showed antiproliferative activity against MCF-7 breast and DU145 prostate cancer cell lines. nih.gov

Antiproliferative Activity of Isoxazole Derivatives on A549 and Other Cancer Cell Lines

| Compound/Derivative Type | Cell Line | Reported Activity (IC50) | Cell Cycle Effect | Reference |

|---|---|---|---|---|

| Isoxazolidine Derivative (2f) | A549 (Lung) | 12.1 ± 1.1 µM | Arrest at G2/M phase | nih.gov |

| Isoxazolidine Derivative (2g) | A549 (Lung) | 9.7 ± 0.7 µM | Arrest at G0/G1 phase | nih.gov |

| Isoxazolidine Derivative (2f) | MCF-7 (Breast) | 17.7 ± 1.0 µM | Arrest at S phase | nih.gov |

| Isoxazolidine Derivative (2g) | SKOV3 (Ovarian) | 6.5 ± 0.9 µM | Arrest at G0/G1 phase | nih.gov |

| Indole-containing Isoxazole (44) | MCF-7 (Breast) | Potent activity | Not specified | nih.gov |

| Indole-containing Isoxazole (44) | DU145 (Prostate) | Potent activity | Not specified | nih.gov |

A crucial aspect of anticancer drug development is ensuring that compounds are selectively toxic to cancer cells while sparing normal cells. Several studies on isoxazole derivatives have highlighted this favorable characteristic. For example, the highly potent antitubercular derivatives of 3-isoxazolecarboxylic acid esters generally show no cytotoxicity on normal Vero cells, with IC₅₀ values greater than 128 μM. nih.gov

Similarly, a study on isoxazole-based chalcones and dihydropyrazoles found that the most active compounds were non-toxic to normal human cell lines (LO2). mdpi.com In the investigation of isoxazolidine derivatives against A549 cells, compound 2f induced potent cell death (92.61%) comparable to the standard drug doxorubicin, primarily through late apoptosis, while compound 2g induced apoptosis of 87.76%. nih.gov The ability of these compounds to trigger programmed cell death (apoptosis) in cancer cells is a key indicator of their potential as cytotoxic agents. Furthermore, certain 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives displayed satisfactory antimicrobial effects while maintaining an acceptable, low level of cytotoxicity against fibroblast cells. nih.gov

Exploration of Other Biological Activities

The therapeutic potential of the isoxazole-3-carboxylic acid scaffold extends beyond antimicrobial and anticancer applications. Various derivatives have been investigated for a range of other biological functions.

Anti-inflammatory Activity: Isoxazole derivatives have been reported to possess significant anti-inflammatory properties. ijcrt.orgnih.gov Some compounds have been shown to act via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. ijcrt.org A lead compound emerged from a series of isoxazole-3-carboxylic acids that showed good efficacy in a rat model of arthritis when administered orally. ijcrt.org

Immunoregulatory Effects: Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated the ability to modulate T-cell and B-cell populations and enhance humoral immune responses. nih.gov This suggests potential applications in treating autoimmune diseases or as vaccine adjuvants. nih.gov

Enzyme Inhibition: The isoxazole scaffold has been used to design inhibitors for various enzymes. As mentioned, derivatives have been developed to inhibit bacterial serine acetyltransferase. nih.gov Additionally, isoxazole-based compounds have been synthesized as selective agonists for sphingosine-1-phosphate receptor 1 (S1P1), which is relevant for treating autoimmune conditions like arthritis. ijcrt.org

Anti-HIV Activity

Currently, there is no available scientific literature detailing the specific anti-HIV activity of this compound.

Antidiabetic Potentials

There is no readily available research on the antidiabetic properties of this compound.

Anti-inflammatory Actions

The direct anti-inflammatory actions of this compound have not been documented in the available scientific literature.

Antileprosy Activity

Information regarding the antileprosy activity of this compound is not present in the current body of scientific research.

Anticonvulsant Properties

There is no available data on the anticonvulsant properties of this compound.

Ligand Interactions with Biological Receptors (e.g., System Xc- transporter, Androgen Receptor)

While information on the interaction of this compound with the System Xc- transporter is not available, its utility as a precursor for potent androgen receptor (AR) modulators is well-documented in patent literature. google.comgoogle.comgoogle.com The compound serves as a crucial intermediate in the synthesis of novel non-steroidal carboxamide and acyl hydrazone structured compounds designed to act as AR antagonists. google.comgoogle.comgoogle.comgoogleapis.com

These resulting compounds have demonstrated high affinity and strong antagonistic activity at the androgen receptor. google.comgoogle.comgoogle.com Notably, they maintain their antagonistic properties even in cells that overexpress the AR, a condition often associated with castration-resistant prostate cancer. google.comgoogle.comgoogle.com The development of such second-generation anti-androgens is critical for overcoming resistance to existing therapies. google.com The derivatives synthesized from this compound are therefore considered promising candidates for the treatment of AR-dependent conditions, particularly prostate cancer. google.comgoogle.comgoogle.com

| Receptor | Interaction Type | Therapeutic Potential | Reference |

| Androgen Receptor (AR) | Precursor for Antagonists | Prostate Cancer | google.comgoogle.comgoogle.com |

| System Xc- transporter | No Data Available | N/A |

Theoretical and Computational Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations are instrumental in predicting how a ligand such as 5-Acetylisoxazole-3-carboxylic acid might interact with a protein's binding site. This technique helps in identifying potential biological targets and understanding the basis of molecular recognition.

Prediction of Binding Pockets and Key Interacting Residues

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, studies on structurally similar isoxazole (B147169) derivatives provide valuable predictions of potential binding pockets and key interacting residues. For instance, docking studies of isoxazole-carboxamide derivatives into the active sites of cyclooxygenase (COX) enzymes have highlighted key interactions. nih.gov It is plausible that the carboxylic acid and acetyl groups of this compound could form significant hydrogen bonds and electrostatic interactions with amino acid residues like Arginine, Tyrosine, and Serine within a protein's binding pocket. The isoxazole ring itself can participate in hydrophobic interactions with non-polar residues such as Leucine, Isoleucine, and Valine. nih.gov

In studies on isoxazole derivatives as potential inhibitors of enzymes like bacterial serine acetyltransferase, the isoxazole-3-carboxylic acid moiety was found to be a key pharmacophore. nih.gov The carboxylate group is predicted to form crucial salt bridges or hydrogen bonds with positively charged or polar residues in the enzyme's active site.

Table 1: Predicted Key Interacting Residues for Isoxazole-3-Carboxylic Acid Analogs in Various Protein Targets

| Protein Target | Predicted Interacting Residues | Type of Interaction |

| Cyclooxygenase (COX) | Arg120, Tyr355, Ser530 | Hydrogen Bond, Electrostatic |

| Bacterial Serine Acetyltransferase | Arg, His | Salt Bridge, Hydrogen Bond |

| Casein Kinase 1 (CK1) | Leu85, Ile23, Ile148 | Hydrogen Bond, Hydrophobic |

| HIF-2α | Not specified | Not specified |

Computational Elucidation of Binding Modes (e.g., competitive inhibition)

Computational studies on related isoxazole inhibitors often predict a competitive binding mode. For example, in the case of diaryl-isoxazole inhibitors of Casein Kinase 1 (CK1), docking simulations predicted that the isoxazole moiety occupies the adenine (B156593) region of the ATP binding site. nih.gov This suggests that this compound could potentially act as a competitive inhibitor by occupying the substrate-binding site of a target enzyme, thereby preventing the natural substrate from binding. The binding mode of isoxazole-carboxamide derivatives within the COX enzyme active site also suggests competitive inhibition by blocking the channel leading to the catalytic site. nih.gov

Structure-Guided Computational Design of Isoxazole Derivatives

Structure-guided design is a powerful strategy for optimizing lead compounds. Based on the predicted binding mode of a parent molecule like this compound, new derivatives can be designed to enhance binding affinity and selectivity. For example, if a computational model reveals an unoccupied hydrophobic pocket near the acetyl group, this position could be modified with a suitable lipophilic group to improve interactions. This approach has been successfully applied to the design of isoxazole-based inhibitors for targets like histone deacetylases (HDACs) and HIF-2α agonists. drugbank.comresearchgate.net The modification of a 3,4-diaryl-isoxazole scaffold with chiral pyrrolidine (B122466) moieties, guided by computational docking, led to the development of potent and selective CK1 inhibitors. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties and reactivity of molecules like this compound.

Geometry Optimization and Electronic Structure Analysis

DFT studies on various isoxazole derivatives have been performed to determine their optimized geometries and electronic structures. researchgate.netresearchgate.netacu.edu.in For this compound, geometry optimization would likely show a planar isoxazole ring. The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their distribution indicate the molecule's nucleophilic and electrophilic centers, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity. researchgate.net

Table 2: Representative Calculated Electronic Properties for Substituted Isoxazoles (Analogous to this compound)

| Property | Typical Calculated Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -3.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Influences solubility and intermolecular interactions |

Note: These values are illustrative and based on general findings for substituted isoxazoles. Specific values for this compound would require dedicated calculations.

Molecular electrostatic potential (MEP) maps generated from DFT calculations can visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. irjweb.com For this compound, the oxygen atoms of the carboxyl and acetyl groups, as well as the nitrogen of the isoxazole ring, would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Elucidation of Reaction Mechanisms and Regioselectivity (e.g., 3+2 Cycloaddition)

The synthesis of the isoxazole ring in this compound is typically achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Computational studies have been vital in elucidating the mechanism and regioselectivity of such reactions. nih.gov The reaction is generally considered a concerted, asynchronous process. nih.gov

DFT calculations can model the transition state structures for the formation of different regioisomers. For the synthesis of a 3,5-disubstituted isoxazole like the target molecule, the reaction would involve a substituted alkyne and a nitrile oxide. The regioselectivity, determining whether the 3,5- or 3,4-disubstituted isoxazole is formed, is governed by both electronic and steric factors of the reactants, which can be rationalized through the analysis of the frontier molecular orbitals of the nitrile oxide and the alkyne. nih.gov Computational studies on similar cycloadditions have shown that the regioselectivity can be accurately predicted by comparing the activation energies of the possible reaction pathways. nih.gov

Calculation of Molecular Descriptors for QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to elucidate the structural requirements for their biological function. mdpi.com

These studies involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. The isoxazole derivatives are typically aligned based on a common core structure, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. mdpi.com These fields are then used to build a statistical model that predicts the biological activity of new, unsynthesized compounds.

For instance, in a study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists, CoMFA and CoMSIA models were developed that demonstrated strong predictive ability. mdpi.com The analysis of the generated contour maps revealed that hydrophobicity at the R2 group and an electronegative group at the R3 position were crucial for agonistic activity. mdpi.com Similarly, QSAR models have been developed for isoxazole derivatives targeting other biological endpoints, such as tubulin inhibition and anti-inflammatory activity.

A representative set of molecular descriptors commonly calculated for isoxazole derivatives in QSAR studies is presented in the table below. These descriptors are broadly categorized into electronic, steric, and thermodynamic properties, which collectively define the interaction potential of a molecule with its biological target.

| Descriptor Category | Descriptor Name | Description |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO (Highest Occupied Molecular Orbital) Energy | Related to the electron-donating ability of the molecule. | |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Related to the electron-accepting ability of the molecule. | |

| Electrostatic Potential | Describes the charge distribution and potential for electrostatic interactions. | |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Surface Area | The total surface area of the molecule. | |

| Molar Refractivity | A measure of the polarizability and volume of the molecule. | |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the molecule. |

| Aqueous Solubility | The predicted solubility of the compound in water. | |

| Topological Polar Surface Area (TPSA) | The surface area contributed by polar atoms, related to membrane permeability. |

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional conformation and dynamic behavior of a molecule is crucial for predicting its interaction with a biological target. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the potential energy landscape and temporal evolution of molecular structures.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.com In the context of drug design, MD simulations are frequently used to study the binding of a ligand, such as an isoxazole derivative, to its protein target. mdpi.comacs.org These simulations can reveal key information about the stability of the ligand-protein complex, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that mediate binding, and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com

For example, MD simulations of isoxazole-based FXR agonists have shown that the conformational motions of certain loops in the receptor's ligand-binding domain are critical for protein stability and agonist activity. mdpi.com These simulations also highlighted the importance of hydrophobic interactions and salt bridges with specific amino acid residues in the binding pocket. mdpi.com Similarly, MD simulations have been employed to study the interaction of isoxazole derivatives with other targets like carbonic anhydrase and to assess the stability of the resulting complexes. acs.org The insights gained from these simulations are invaluable for understanding the mechanism of action and for designing new derivatives with improved binding affinity and selectivity. nih.gov

Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy of 5-Acetylisoxazole-3-carboxylic acid is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. nist.gov The isoxazole (B147169) ring proton, being in an electron-deficient aromatic system, would likely resonate in the aromatic region. The methyl protons of the acetyl group are expected to produce a sharp singlet, typically in the range of 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| ~7.0 | s | 1H | H-4 (isoxazole) |

| ~2.4 | s | 3H | -COCH₃ |

Note: This is a predicted spectrum. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the carboxylic acid and the acetyl group are expected to be the most deshielded, appearing far downfield. The carbons of the isoxazole ring will have characteristic shifts, and the methyl carbon of the acetyl group will be found in the upfield region. pressbooks.pub

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O (acetyl) |

| ~165 | C=O (carboxylic acid) |

| ~160 | C-5 (isoxazole) |

| ~158 | C-3 (isoxazole) |

| ~110 | C-4 (isoxazole) |

| ~28 | -CH₃ (acetyl) |

Note: This is a predicted spectrum. Actual values may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. In the case of this compound, this technique would primarily confirm the absence of coupling for the singlet protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be instrumental in definitively assigning the isoxazole ring proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity of quaternary carbons, such as the carbonyl carbons and the substituted ring carbons, by observing their correlations with nearby protons. For instance, correlations between the methyl protons and the acetyl carbonyl carbon, as well as the C-5 of the isoxazole ring, would be expected.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The exact mass can be calculated and compared with the experimentally determined value to verify the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable insights into the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected. nih.gov Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). nih.gov The acetyl group could also be lost as a neutral fragment. The fragmentation of the isoxazole ring itself can also occur, providing further structural confirmation. researchgate.net

Table 3: Predicted Key Fragmentation Peaks in the MS/MS Spectrum of this compound

| m/z (Predicted) | Lost Fragment |

| [M-H₂O]+ | H₂O |

| [M-CO]+ | CO |

| [M-COOH]+ | COOH |

| [M-CH₂CO]+ | CH₂CO |

Note: The fragmentation pattern is predictive and can be influenced by the ionization method and collision energy.

Spectroscopic and Crystallographic Data for this compound Not Found in Publicly Available Research

Despite a comprehensive search of scientific databases and scholarly articles, no specific experimental data on the spectroscopic and crystallographic characterization of the chemical compound this compound could be located.

The investigation aimed to gather detailed information for the following analytical techniques as they pertain to this compound:

Infrared (IR) Spectroscopy: Including the identification of characteristic absorption bands for its functional groups.

X-ray Crystallography: Encompassing the determination of its solid-state molecular structure, analysis of hydrogen bonding networks and crystal packing, and conformational insights in the crystalline state.

While research exists for structurally related isoxazole derivatives, the strict focus of this inquiry on this compound means that data from these other compounds cannot be substituted. Therefore, the requested article detailing the spectroscopic and crystallographic characterization of this compound cannot be generated at this time due to the absence of available scientific literature.

Patent Landscape and Future Research Directions

Analysis of Academic and Industrial Patent Filings Related to 5-Acetylisoxazole-3-carboxylic acid

While the patent landscape for isoxazole (B147169) derivatives is broad, specific filings concerning this compound highlight its role as a key intermediate in the synthesis of high-value compounds. These patents, primarily from the pharmaceutical and biotechnology sectors, underscore the compound's importance in the development of novel therapeutics.

A notable patent, EP3784234A1, discloses the synthesis of this compound as a crucial step in preparing compounds aimed at treating neurological disorders. google.com The patent details a synthetic route to produce the crude form of the compound, which is then utilized in subsequent reactions to create more complex molecules with potential therapeutic benefits. google.com This filing indicates a clear industrial interest in leveraging this specific isoxazole derivative for the development of drugs targeting neurological conditions.

Another significant patent, US9657003B2, identifies this compound as a reactant in the synthesis of androgen receptor modulators. google.com These modulators are of interest for their potential in treating a variety of hormone-dependent conditions. The inclusion of this compound in the synthesis of such compounds points to its utility in creating molecules with specific biological activities. google.com

These patents signify a trend towards the use of this compound as a versatile building block in medicinal chemistry, particularly for constructing compounds with potential applications in neurology and oncology.

Table 1: Selected Patent Filings Featuring this compound

| Patent Number | Title | Key Application Area of Final Compound |

| EP3784234A1 | Compounds and uses thereof | Neurological disorders google.com |

| US9657003B2 | Androgen receptor modulating compounds | Hormone-dependent conditions google.com |

Identification of Emerging Research Niches for Isoxazole Carboxylic Acids

The broader family of isoxazole carboxylic acids is at the forefront of several emerging research niches, driven by the versatile chemical nature of the isoxazole ring. These areas of investigation suggest potential future applications for derivatives of this compound.

One promising area is the development of novel anti-infective agents. Recent research has focused on synthesizing new thiazolyl-isoxazole derivatives that exhibit significant antitubercular and antimicrobial activity. tandfonline.com This suggests that the isoxazole carboxylic acid scaffold could be a valuable starting point for creating new drugs to combat infectious diseases.

Another burgeoning field is the design of enzyme inhibitors. Isoxazole derivatives are being explored as inhibitors for enzymes like carbonic anhydrase, which is implicated in various diseases. nih.govacs.org The ability to modify the substituents on the isoxazole ring allows for the fine-tuning of inhibitory activity and selectivity, opening doors for the development of targeted therapies. nih.govacs.org

Furthermore, the synthesis of isoxazole derivatives using green chemistry principles, such as microwave-assisted synthesis, is gaining traction. researchgate.net This approach not only offers environmental benefits but also allows for the rapid and efficient production of diverse compound libraries for screening and drug discovery. researchgate.net

Potential for Compound Repurposing and Novel Therapeutic Applications

The diverse biological activities associated with the isoxazole scaffold present a significant opportunity for compound repurposing and the discovery of novel therapeutic applications. Many existing drugs containing the isoxazole moiety, such as the anti-inflammatory drug Valdecoxib and the antirheumatic agent Leflunomide, demonstrate the therapeutic potential of this heterocyclic ring. researchgate.net

The structural similarities between this compound and the core structures of these established drugs suggest that its derivatives could be investigated for similar activities. For instance, the anti-inflammatory properties of some isoxazoles could be explored in the context of derivatives of this compound.

Moreover, the ability of isoxazole-containing compounds to act as bioisosteres for carboxylic acids opens up possibilities for modifying existing drugs to improve their pharmacokinetic properties. google.com Replacing a carboxylic acid group with an isoxazole ring can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved efficacy and reduced side effects. The application of this compound as a building block for such modifications is an area ripe for exploration.

Future Directions in Isoxazole Chemical Research and Development

The future of isoxazole chemical research and development appears to be heading in several exciting directions. A key trend is the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple biological targets. rsc.org This approach could lead to more effective treatments for complex diseases like cancer and neurodegenerative disorders. rsc.org

The exploration of novel synthetic methodologies will continue to be a major focus. Advances in transition metal-catalyzed reactions and regioselective functionalization techniques are enabling the creation of increasingly complex and diverse isoxazole derivatives. rsc.org These new synthetic tools will be crucial for accessing novel chemical space and identifying compounds with unique biological activities.

Personalized medicine is another area where isoxazole derivatives could play a significant role. The modular nature of isoxazole synthesis allows for the creation of tailored molecules designed to interact with specific genetic or molecular subtypes of a disease. This could lead to more precise and effective treatments for individual patients.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 5-substituted isoxazole-3-carboxylic acid derivatives, and how do reaction parameters influence product purity?